

In-Depth Technical Guide: 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
Cat. No.:	B1279826

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine**, a key building block in medicinal chemistry and drug discovery.

Chemical Identity and Properties

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative with the chemical formula $C_5HBrClF_3N_2$.^[1] Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 4-position. This unique combination of substituents imparts distinct reactivity and makes it a versatile intermediate in the synthesis of complex bioactive molecules.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	785777-92-6	[1]
Molecular Formula	C ₅ HBrClF ₃ N ₂	[1]
Molecular Weight	261.43 g/mol	[1]
Alternate Name	5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-diazine	[1]

While specific experimental data for the melting and boiling points of **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine** are not readily available in the surveyed literature, data for structurally similar compounds can provide an estimation. For instance, the related compound 5-Bromo-2-chloro-4-methylpyrimidine is a solid at room temperature.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine**. While specific spectra for this compound are available from commercial suppliers like ChemicalBook, the actual data is not publicly disseminated.^[2] However, based on the analysis of structurally related compounds, the expected spectral features can be predicted.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	A single singlet in the aromatic region, corresponding to the proton at the 6-position of the pyrimidine ring. The chemical shift will be influenced by the electron-withdrawing effects of the adjacent halogen and trifluoromethyl groups.
¹³ C NMR	Five distinct signals corresponding to the five carbon atoms of the pyrimidine ring and the trifluoromethyl group. The carbon atoms attached to the nitrogen, chlorine, bromine, and trifluoromethyl groups will exhibit characteristic chemical shifts.
¹⁹ F NMR	A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spec.	A molecular ion peak corresponding to the calculated molecular weight (261.43 g/mol). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.
IR Spec.	Characteristic absorption bands for C-N, C-Cl, C-Br, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.

Synthesis and Reactivity

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine serves as a versatile synthon for the introduction of the trifluoromethylpyrimidine moiety into larger molecules. Its reactivity is dictated by the presence of two distinct halogen atoms at positions susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine** is not widely published, patents for the synthesis of the related

compound 5-bromo-2-chloropyrimidine provide a likely synthetic strategy.[3][4] This generally involves a multi-step process starting from a simpler pyrimidine precursor. A plausible synthetic route is outlined below.



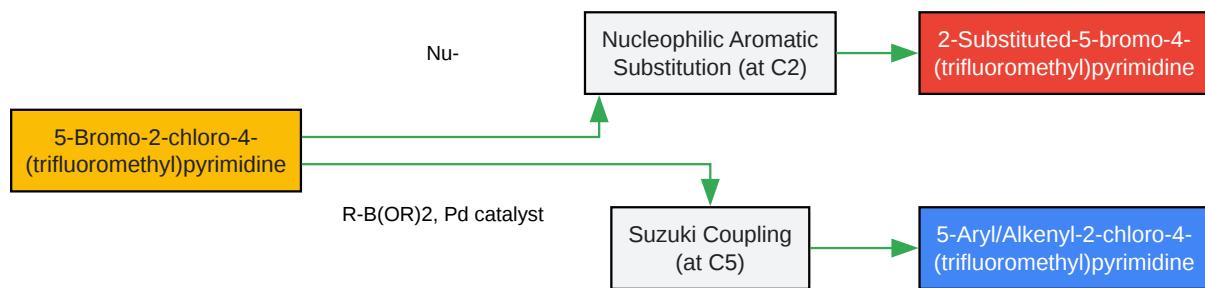
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Caption: General synthetic workflow for **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine**.

Key Reactions

The differential reactivity of the chloro and bromo substituents allows for selective functionalization of the pyrimidine ring.

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the bromine atom at the 5-position. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at the C2 position.
- Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the C5 position.



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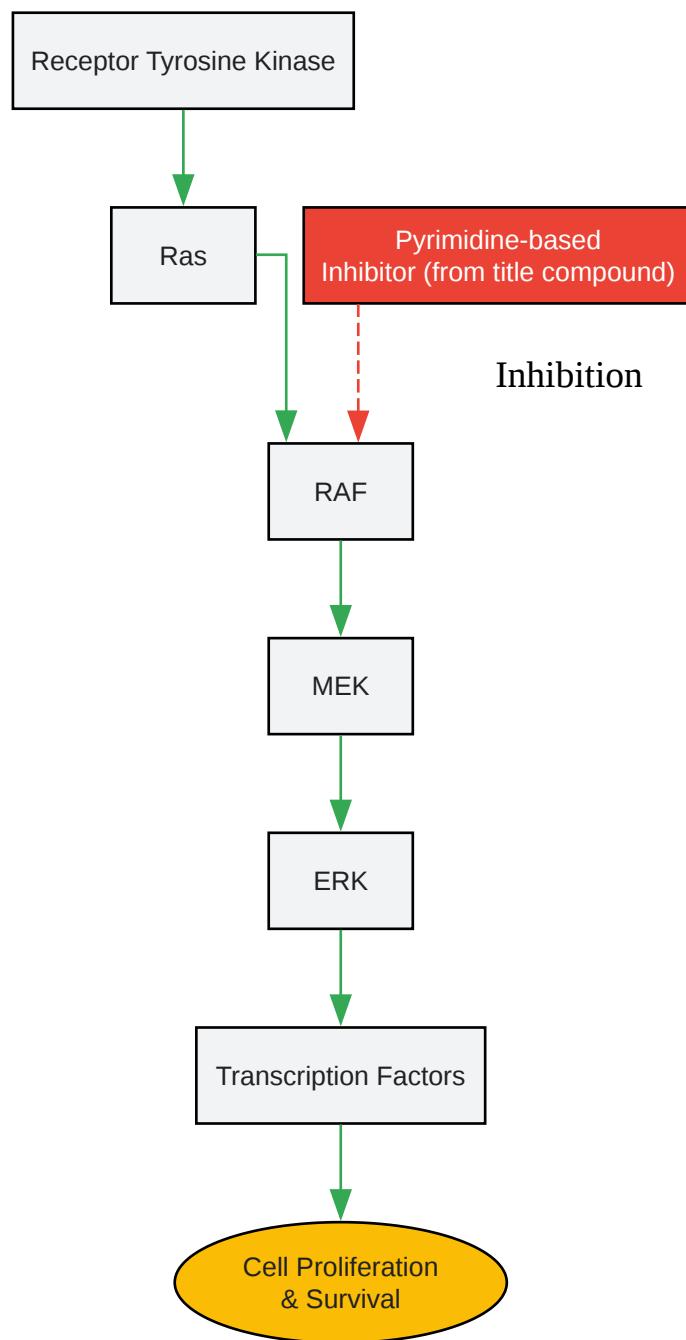
Caption: Key reaction pathways for **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine**.

Applications in Drug Discovery and Medicinal Chemistry

The 5-(trifluoromethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of this core have been investigated as potent inhibitors of various enzymes, particularly kinases, and as antifungal and antitumor agents.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

While specific biological targets for **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine** have not been explicitly identified in the available literature, its utility as a synthetic intermediate suggests its incorporation into molecules designed to target a range of biological pathways. For instance, pyrimidine derivatives are known to play a role as inhibitors in signaling pathways crucial for cell proliferation and survival.

One such general pathway that is often targeted by pyrimidine-based inhibitors is the kinase signaling cascade. The diagram below illustrates a simplified, hypothetical kinase signaling pathway that could be modulated by a derivative synthesized from **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine**.



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Caption: Hypothetical kinase signaling pathway potentially targeted by derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine** are not readily available in peer-reviewed journals. However,

general procedures for analogous compounds can be adapted. Researchers should refer to patents and synthetic methodology articles for detailed experimental conditions.[3][4]

General Protocol for Suzuki Coupling (Illustrative)

- To a solution of **5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine** (1.0 eq) in a suitable solvent (e.g., dioxane/water) is added the desired boronic acid or ester (1.1-1.5 eq) and a base (e.g., K_2CO_3 , Cs_2CO_3 , 2-3 eq).
- The mixture is degassed with an inert gas (e.g., argon or nitrogen).
- A palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$, 2-5 mol%) is added, and the mixture is heated to the appropriate temperature (typically 80-120 °C) until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to afford the desired 5-substituted-2-chloro-4-(trifluoromethyl)pyrimidine.

Conclusion

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its distinct reactivity at the C2 and C5 positions allows for selective and diverse functionalization, making it an attractive starting material for the creation of compound libraries for biological screening. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to expand its importance in medicinal chemistry.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279826#theoretical-studies-on-5-bromo-2-chloro-4-trifluoromethyl-pyrimidine]

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